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These application notes provide a comprehensive guide for utilizing flow cytometry to analyze
the immunological effects of sitravatinib, a multi-kinase inhibitor that targets TAM receptors
(Tyro3, Axl, Mer), VEGFR, and other receptor tyrosine kinases. By modulating the tumor
microenvironment (TME), sitravatinib can enhance anti-tumor immune responses, particularly
when used in combination with immune checkpoint inhibitors.[1][2][3] Flow cytometry is a
critical tool for elucidating these changes by quantifying various immune cell populations and
their activation states within tumors and peripheral blood.

Introduction to Sitravatinib's Imnmunomodulatory
Mechanism

Sitravatinib's primary mechanism of immunomodulation involves the inhibition of TAM
receptors, which are expressed on myeloid cells and contribute to an immunosuppressive
TME.[2][4] By blocking these receptors, sitravatinib is predicted to shift the balance from M2-
like (immunosuppressive) to M1-like (pro-inflammatory) macrophages, reduce the population of
myeloid-derived suppressor cells (MDSCs), and decrease the number of regulatory T cells
(Tregs).[3][5][6] This alteration of the TME can lead to increased infiltration and activation of
cytotoxic CD8+ T cells, thereby promoting an anti-tumor immune response.[2][7]
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Key Immune Cell Populations to Monitor

Flow cytometry analysis after sitravatinib treatment should focus on the key immune cell
populations that are known to be affected by its mechanism of action. The following table
summarizes the expected changes in various immune cell subsets based on preclinical and

clinical studies.
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Cell Population

Key Markers

Expected Change
with Sitravatinib

References

T Cells
Cytotoxic T .
CD3+, CD8+ Increase in tumor [21[7]

Lymphocytes (CTLs)
Increase in tumor and

Helper T Cells CD3+, CD4+ [2]
spleen

Regulatory T Cells CD3+, CD4+,
Decrease [3][6]

(Tregs)

FOXP3+, CD25+

Activated CD8+ T
Cells

CD8+, CD45RA+,
CD62L-

Increase in blood

[6]

Proliferating CD8+ T
Cells

CD8+, Kie7+

Increase in spleen

[2]

Exhausted CD8+ T
Cells

CD8+, PD-1+, CTLA-
4+

Increase in tumor

[2]

Myeloid Cells

Monocytic MDSCs (M-
MDSCs)

CD11b+, Ly6G-,
Ly6C+

Decrease in tumor

[2]

Polymorphonuclear
MDSCs (PMN-
MDSCs)

CD11b+, Ly6G+,
Ly6C+

No significant change

[2]

M1-like Macrophages

CD11b+, F4/80+,
MHCII+, CD86+

Increase in ratio to M2

[3][5]

M2-like Macrophages

CD11b+, F4/80+,
CD206+, CD163+

Decrease in ratio to
M1

[2](3]15]

Other

Natural Killer (NK) CD3-, NK1.1+ (mice) Quantification 5]

Cells or CD56+ (human) recommended
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Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway affected by sitravatinib and a
general workflow for flow cytometry analysis.
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Caption: Sitravatinib inhibits TAM receptors on myeloid cells, reducing immunosuppressive
populations and promoting anti-tumor immunity.
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Caption: General workflow for flow cytometry analysis of tumor and blood samples after
sitravatinib treatment.

Experimental Protocols

Protocol 1: Preparation of Single-Cell Suspension from
Tumor Tissue

This protocol describes the dissociation of solid tumors into a single-cell suspension suitable for
flow cytometry.

Materials:

e Fresh tumor tissue

e RPMI 1640 medium

o Fetal Bovine Serum (FBS)

o Collagenase Type IV

o Deoxyribonuclease | (DNase 1)

e 70 um and 40 um cell strainers

* Red Blood Cell (RBC) Lysis Buffer

o Phosphate Buffered Saline (PBS)

Procedure:

» Place the fresh tumor tissue in a sterile petri dish containing cold RPMI 1640 medium.
¢ Mince the tissue into small pieces (1-2 mm) using a sterile scalpel.

o Transfer the minced tissue to a 50 mL conical tube containing digestion buffer (RPMI 1640
with 10% FBS, 1 mg/mL Collagenase IV, and 100 U/mL DNase ).

e Incubate at 37°C for 30-60 minutes with gentle agitation.
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o Stop the digestion by adding an equal volume of RPMI 1640 with 10% FBS.
« Filter the cell suspension through a 70 pum cell strainer into a fresh 50 mL conical tube.
o Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.

« If significant red blood cell contamination is present, resuspend the pellet in 1-2 mL of RBC
Lysis Buffer and incubate for 5 minutes at room temperature.

e Wash the cells with PBS and filter through a 40 um cell strainer.

e Centrifuge and resuspend the cell pellet in an appropriate buffer for cell counting and
subsequent staining.

Protocol 2: Immunophenotyping of Tumor-infiltrating
Lymphocytes (TILS)

This protocol provides a general framework for staining TILs for flow cytometry analysis.
Specific antibody panels should be optimized based on the research question.

Materials:

Single-cell suspension from tumor tissue

Fc Receptor (FcR) blocking reagent (e.g., anti-CD16/32 for mouse, Fc Block for human)

Fluorochrome-conjugated antibodies against surface and intracellular markers

Viability dye (e.g., Propidium lodide, 7-AAD, or a fixable viability dye)

Fixation/Permeabilization Buffer (for intracellular staining)

Flow Cytometry Staining Buffer (PBS with 2% FBS and 0.05% sodium azide)
Procedure:

¢ Adjust the cell concentration to 1 x 1077 cells/mL in Flow Cytometry Staining Buffer.
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e Aliquot 100 pL of the cell suspension (1 x 1076 cells) into each flow cytometry tube.
e Add FcR blocking reagent and incubate for 10 minutes at 4°C.

o Add the cocktail of fluorochrome-conjugated surface antibodies and incubate for 30 minutes
at 4°C in the dark.

e Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.

« If not performing intracellular staining, resuspend the cells in 300 pL of Flow Cytometry
Staining Buffer containing a viability dye and proceed to acquisition.

o For intracellular staining, after the surface staining wash, resuspend the cells in 100 uL of
Fixation/Permeabilization Buffer and incubate for 20 minutes at room temperature in the
dark.

e Wash the cells with Permeabilization Buffer.

o Add the intracellular antibody cocktail (e.g., for FOXP3, Ki67) and incubate for 30 minutes at
4°C in the dark.

e Wash the cells twice with Permeabilization Buffer.

» Resuspend the cells in 300 pL of Flow Cytometry Staining Buffer for acquisition.

Protocol 3: Analysis of Peripheral Blood Mononuclear
Cells (PBMCs)

This protocol outlines the analysis of immune cells from peripheral blood.
Materials:

e Whole blood collected in EDTA or heparin tubes

¢ Ficoll-Paque or other density gradient medium

e PBS
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o Flow cytometry antibodies and buffers as described in Protocol 2.

Procedure:

 Dilute the whole blood 1:1 with PBS.

o Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

o Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

o Carefully collect the buffy coat layer containing the PBMCs.

» Wash the PBMCs twice with PBS.

o Perform cell counting and proceed with the staining protocol as described in Protocol 2.

Data Analysis and Interpretation

A standardized gating strategy is crucial for reproducible results. An example gating strategy
would involve:

¢ Gating on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
o Selecting live cells based on the viability dye.

o Gating on hematopoietic cells (CD45+).

« ldentifying major immune lineages (e.g., T cells (CD3+), myeloid cells (CD11b+)).

o Further sub-gating on specific populations of interest based on the markers used in the
panel.

Statistical analysis should compare the frequencies and absolute counts of immune cell
populations between sitravatinib-treated and control groups.

Conclusion

Flow cytometry is an indispensable tool for characterizing the immunomodulatory effects of
sitravatinib. By carefully selecting antibody panels and employing standardized protocols,
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researchers can gain valuable insights into how sitravatinib reshapes the tumor
microenvironment to promote an effective anti-tumor immune response. The protocols and
information provided here serve as a foundation for designing and executing robust flow
cytometry experiments in the context of sitravatinib research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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